

# MA242 free base molar mass 465.95

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** MA242 free base

Cat. No.: S12903315

Get Quote

## Chemical and Biological Profile

The table below summarizes the core identity and reported biological activities of **MA242 free base**.

| Property                  | Description                                                                                                                             |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number                | 1049704-17-7 [1] [2] [3]                                                                                                                |
| Molecular Formula         | C <sub>24</sub> H <sub>20</sub> ClN <sub>3</sub> O <sub>3</sub> S [1] [2] [3]                                                           |
| Molecular Weight          | 465.95 g/mol [1] [2] [3]                                                                                                                |
| Primary Targets           | MDM2, NFAT1 [1] [3] [4]                                                                                                                 |
| Mechanism of Action       | Directly binds MDM2 & NFAT1, induces their protein degradation, inhibits NFAT1-mediated MDM2 transcription [1] [4]                      |
| Primary Research Findings | Induces apoptosis; inhibits tumor growth & metastasis in pancreatic cancer & HCC models; effective regardless of p53 status [1] [5] [6] |

## Summary of Quantitative Biological Data

The following table consolidates key experimental data from preclinical studies.

| Assay Type                                 | Cell Lines / Model                                                    | Tested Concentrations/Doses        | Incubation Time / Duration | Key Results                                                                                                           |
|--------------------------------------------|-----------------------------------------------------------------------|------------------------------------|----------------------------|-----------------------------------------------------------------------------------------------------------------------|
| <b>In Vitro: Cell Viability</b><br>[1] [3] | Human pancreatic cancer (Panc-1, Mia-Paca-2, etc.); Normal HPDE cells | 0.05 - 5 $\mu$ M                   | 72 hours                   | <b>IC<sub>50</sub></b> : 0.1 - 0.4 $\mu$ M (cancer cells); 5.81 $\mu$ M (normal HPDE cells)                           |
| <b>In Vitro: Western Blot</b><br>[1] [3]   | Human pancreatic cancer (HPAC, Panc-1, AsPC-1)                        | 0 - 0.5 $\mu$ M                    | 24 hours                   | Decreased MDM2 and NFAT1 protein levels.                                                                              |
| <b>In Vivo: Efficacy</b><br>[1] [3]        | Athymic nude mice with orthotopic pancreatic tumors                   | 2.5, 5, or 10 mg/kg (IP injection) | 5 days/week for 3-5 weeks  | Up to <b>89.5% inhibition</b> of tumor growth; near-complete regression in some models; no significant host toxicity. |

## Detailed Experimental Protocols

For reference, the following methodologies are cited in the published research on MA242 [4].

### Cell Viability Assay

- Cell Lines:** Human pancreatic cancer lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and a normal human pancreatic ductal epithelium (HPDE) cell line [1] [3] [4].
- Procedure:** Cells are treated with a concentration gradient of MA242 (e.g., 0.05, 0.5, 5  $\mu$ M) for 72 hours. Cell viability is then measured using standard assays (e.g., MTT or MTS). The IC<sub>50</sub> value is calculated from the dose-response curve [1] [4].

### Western Blot Analysis

- Cell Treatment:** Cells are treated with varying concentrations of MA242 (e.g., 0, 0.1, 0.2, 0.5  $\mu$ M) for 24 hours [1] [3].

- **Protein Analysis:** After treatment, total protein is extracted. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against MDM2 and NFAT1. GAPDH or  $\beta$ -actin antibodies are typically used as loading controls to confirm equal protein loading [1] [4].

## In Vivo Animal Model

- **Animal Model:** Female athymic nude mice (4-6 weeks old) implanted with luciferase-tagged human pancreatic cancer cells (e.g., AsPC-1-Luc or Panc-1-Luc) to form orthotopic tumors [1] [3] [4].
- **Dosing Regimen:** MA242 is administered via intraperitoneal (IP) injection at 2.5-10 mg/kg, typically 5 days per week for 3-5 weeks [1].
- **Tumor Monitoring:** Tumor growth and metastasis are monitored using in vivo bioluminescence imaging. Tumor volume and weight are measured at the endpoint, and tissues are collected for histological analysis [1] [4].

## Mechanism of Action and Signaling Pathway

MA242 employs a unique dual-targeting mechanism. The following diagram illustrates how it simultaneously inhibits both MDM2 and NFAT1, breaking a key oncogenic loop.

The diagram above shows the core mechanism: MA242 binds directly to both MDM2 and NFAT1, inducing their degradation. This simultaneously disrupts the oncogenic loop where NFAT1 promotes **MDM2** transcription, and blocks the anti-apoptotic functions of both proteins, leading to inhibited tumor growth and metastasis [1] [6] [4].

## Research Implications and Applications

- **Overcoming p53 Resistance:** A significant finding is MA242's efficacy in cancers with mutated or deficient p53, a common limitation of existing MDM2-p53 interaction inhibitors [5] [6] [4].
- **Therapeutic Potential:** Strong preclinical data supports MA242's potential for treating aggressive cancers like pancreatic ductal adenocarcinoma and hepatocellular carcinoma, both alone and in combination with gemcitabine [1] [6] [4].
- **Selective Cytotoxicity:** The compound shows selective cytotoxicity against cancer cells while having minimal effects on normal cells, suggesting a potentially favorable therapeutic window [1] [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. MA242 free base | MDM2-NFAT1 Inhibitor [medchemexpress.com]
2. MA242 free base|1049704-17-7|COA [dcchemicals.com]
3. MA242 free base | Apoptosis | 1049704-17-7 [invivochem.com]
4. Discovery and characterization of dual inhibitors of MDM2 and ... [pmc.ncbi.nlm.nih.gov]
5. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
6. MDM2-NFAT1 dual inhibitor, MA242: Effective against ... [sciencedirect.com]

To cite this document: Smolecule. [MA242 free base molar mass 465.95]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12903315#ma242-free-base-molar-mass-465-95>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)